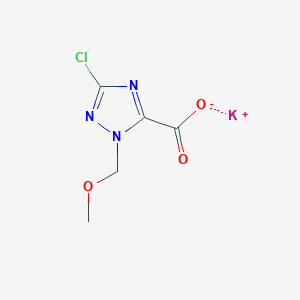

Potassium 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds typically involves reactions like nucleophilic substitution, elimination, or addition reactions . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis

The structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The E/Z designation might be used to describe the geometry of the molecule .Chemical Reactions Analysis

The compound’s reactivity could be studied under various conditions. For instance, its reaction with different reagents, its behavior under different temperatures and pressures, and its potential to participate in specific types of reactions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity, can be determined through various experimental methods .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of 3,5-Dimethoxy-4-methyl Benzoic Acid : The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids undergoes selective deprotonation at the para position to the carboxylate group, demonstrating the utility of potassium-based reagents in directing the site of metalation and subsequent synthesis applications (Sinha, Mandal, & Chandrasekaran, 2000).

Nucleophilic Substitution in 1-Substituted 3-Nitro-1H-1,2,4-Triazoles : Demonstrates the reactivity of 1-substituted 3-nitro-1H-1,2,4-triazoles in the presence of ethanolic potassium hydroxide, leading to the substitution of the nitro group by ethoxy group. This reaction showcases the potential of potassium hydroxide in facilitating nucleophilic substitution reactions (Asratyan et al., 2020).

Stabilization of Substituted Triazenide Oxides : The synthesis and X-ray structural analysis of polymeric potassium 3-(4-carboxylatophenyl)-1-methyltriazene N-oxide-hydrate, revealing insights into the coordination chemistry and structural features of potassium complexes. This research contributes to the understanding of potassium's role in stabilizing complex organic frameworks (Hörner, de Oliveira, & dos Santos, 2007).

Applications Beyond Drug Use

Release and Transformation of Chlorine and Potassium during Biomass Pyrolysis : Investigates the role of potassium chloride in the formation of chloromethane and the transformation of chlorine and potassium, providing insights into the interactions between potassium salts and organic materials during thermal processes. This research could inform the development of more efficient biomass processing and energy production technologies (Wang et al., 2017).

Tris(triazolyl)Borate Ligands for Biomimetic Chemistry : Explores the synthesis of potassium tris(3-phenyl-5-methyl-1,2,4-triazolyl)borate, examining its potential for hydrogen bonding and solubility in hydrophilic solvents. This study highlights the versatility of potassium-based compounds in mimicking biological processes and enhancing solubility for potential pharmaceutical and catalytic applications (Gardner et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

potassium;5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O3.K/c1-12-2-9-3(4(10)11)7-5(6)8-9;/h2H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPFDONLKWWBTR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)Cl)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClKN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2725604.png)

![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)

![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)